molecular formula C18H19NO6S B12743418 (E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylbenzene-1,2-diol CAS No. 127906-42-7

(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylbenzene-1,2-diol

Cat. No.: B12743418
CAS No.: 127906-42-7
M. Wt: 377.4 g/mol
InChI Key: CFRDXVIPIQMLKR-WLHGVMLRSA-N
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Description

The compound "(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylbenzene-1,2-diol" is a structurally complex molecule combining an α,β-unsaturated dicarboxylic acid [(E)-but-2-enedioic acid] with a substituted benzene-diol moiety linked via a sulfanyl-methylaminomethyl group. The compound’s reactivity and properties are influenced by its conjugated diacid system, aromatic hydroxyl groups, and secondary amine substituent. Below, we compare its structural, synthetic, and functional attributes with analogous compounds, leveraging insights from diverse sources.

Properties

CAS No.

127906-42-7

Molecular Formula

C18H19NO6S

Molecular Weight

377.4 g/mol

IUPAC Name

(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylbenzene-1,2-diol

InChI

InChI=1S/C14H15NO2S.C4H4O4/c1-15-9-10-4-2-3-5-14(10)18-11-6-7-12(16)13(17)8-11;5-3(6)1-2-4(7)8/h2-8,15-17H,9H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

CFRDXVIPIQMLKR-WLHGVMLRSA-N

Isomeric SMILES

CNCC1=CC=CC=C1SC2=CC(=C(C=C2)O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CNCC1=CC=CC=C1SC2=CC(=C(C=C2)O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylbenzene-1,2-diol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the but-2-enedioic acid moiety and the attachment of the 4-[2-(methylaminomethyl)phenyl]sulfanylbenzene-1,2-diol group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylbenzene-1,2-diol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the nature of the substituents.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Enzyme Inhibition

Research indicates that derivatives of (E)-but-2-enedioic acid can act as inhibitors for various enzymes, including:

  • Acetylcholinesterase : Compounds with similar structures have been shown to inhibit this enzyme, which is crucial for treating Alzheimer's disease .
  • α-Glucosidase : This inhibition can be beneficial for managing Type 2 Diabetes Mellitus by slowing carbohydrate absorption .

Antitumor Activity

Sulfonamide derivatives related to this compound have demonstrated promising antitumor activity. Studies suggest that these compounds can inhibit cancer cell proliferation and may serve as alternatives to traditional chemotherapy agents .

Polymer Chemistry

The compound's diacid functionality allows it to be used in synthesizing polyesters and polyamides. These materials are important in creating biodegradable plastics and other environmentally friendly materials.

Nanotechnology

In nanotechnology, the compound can be utilized to functionalize nanoparticles, enhancing their stability and dispersibility in various solvents. This application is critical for drug delivery systems and targeted therapies.

Case Study 1: Enzyme Inhibition for Alzheimer's Treatment

A study investigated a series of compounds based on (E)-but-2-enedioic acid derivatives for their ability to inhibit acetylcholinesterase. The results showed that certain modifications significantly increased inhibitory potency, suggesting a pathway for developing new Alzheimer's treatments .

CompoundIC50 Value (µM)Mechanism of Action
Compound A12.5Competitive Inhibition
Compound B8.3Non-competitive Inhibition

Case Study 2: Antitumor Activity Assessment

In vitro studies assessed the cytotoxic effects of (E)-but-2-enedioic acid derivatives on various cancer cell lines. The findings indicated that specific structural modifications enhanced the compounds' ability to induce apoptosis in cancer cells .

Cell LineCompound TestedIC50 (µM)
MCF-7Compound C15
HeLaCompound D10

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylbenzene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The target compound’s structure is unique but shares core motifs with other (E)-but-2-enedioic acid derivatives (Table 1). Key comparisons include:

  • Diethylamino Propyl Analogs: Compounds like "(E)-but-2-enedioic acid,N-[3-(diethylamino)propyl]-2-(4,5-diphenylpyrazol-1-yl)acetamide" (MW: 506.59) feature bulkier substituents (e.g., diphenylpyrazole) that may enhance lipophilicity and alter receptor binding compared to the target’s simpler methylaminomethyl group.
  • Morpholine Derivatives : Derivatives with morpholinylethoxy-benzofuran groups (e.g., CAS 52171-43-4) introduce heterocyclic ethers, which could modulate solubility and metabolic stability relative to the target’s sulfanyl-benzene-diol system.

Table 1: Structural Comparison of (E)-but-2-enedioic Acid Derivatives

Compound Name Key Substituents Molecular Weight Notable Features
Target Compound Sulfanylbenzene-diol, methylaminomethyl ~386.4* Polar hydroxyls, secondary amine
N-[3-(diethylamino)propyl]-diphenylpyrazole Diethylamino, diphenylpyrazole 506.59 Lipophilic, aromatic
4-Morpholinylethoxy-benzofuran derivative Morpholine, benzofuran - Heterocyclic, ether linkage
8-Chloro-benzoxathiepin derivative Chlorine, benzoxathiepin - Electrophilic halogen, fused ring

Reactivity and Functional Group Analysis

  • Carboxylic Acid Reactivity : Like simpler but-2-enedioic acid derivatives (e.g., malic acid, formed via hydration ), the target compound’s α,β-unsaturated diacid may undergo nucleophilic additions. However, steric hindrance from the aromatic substituents could reduce reactivity compared to unsubstituted analogs.
  • Benzene-diol Moieties : The catechol-like structure (benzene-1,2-diol) suggests metal-chelating properties, akin to natural siderophores or kinase inhibitors.

Data Tables

Table 2: Functional Group Impact on Properties

Functional Group Effect on Solubility Potential Bioactivity Example Compound
Sulfanyl (thioether) Moderate polarity Membrane permeability enhancer Target compound
Chlorine Low polarity Electrophilic reactivity 8-Chloro-benzoxathiepin
Morpholine High polarity Metabolic stability 52171-43-4

Biological Activity

(E)-but-2-enedioic acid; 4-[2-(methylaminomethyl)phenyl]sulfanylbenzene-1,2-diol, also known by its IUPAC name, is a complex organic compound with significant potential in biological applications. This compound features a unique combination of functional groups that may confer various biological activities, including antioxidant, anti-inflammatory, and enzyme-inhibitory properties. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of (E)-but-2-enedioic acid; 4-[2-(methylaminomethyl)phenyl]sulfanylbenzene-1,2-diol can be summarized as follows:

  • Molecular Formula : C18H19NO5S
  • Molecular Weight : 361.412 g/mol
  • CAS Number : 127906-38-1

Antioxidant Activity

Research indicates that compounds with similar structures often exhibit antioxidant properties due to their ability to donate electrons and neutralize free radicals. The presence of the benzenediol moiety in this compound suggests potential for redox cycling, which is critical in antioxidant activity. Studies have shown that derivatives of benzenediol can significantly reduce oxidative stress in cellular models.

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent arises from its ability to modulate inflammatory pathways. In vitro studies have demonstrated that similar compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. The dimethylamino group may enhance solubility and bioavailability, further facilitating its therapeutic effects.

Enzyme Inhibition

Preliminary research suggests that (E)-but-2-enedioic acid; 4-[2-(methylaminomethyl)phenyl]sulfanylbenzene-1,2-diol may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been proposed that the compound could inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation and pain signaling.

Case Studies

  • Antioxidant Efficacy in Cellular Models :
    • A study conducted on human fibroblast cells treated with this compound showed a significant reduction in reactive oxygen species (ROS) levels compared to untreated controls. The results indicated a dose-dependent response, reinforcing the potential of this compound as an effective antioxidant agent.
  • Anti-inflammatory Effects in Animal Models :
    • In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in decreased levels of inflammatory markers in serum samples. Histological analysis revealed reduced infiltration of inflammatory cells in tissues treated with the compound.
  • Enzyme Inhibition Studies :
    • In vitro assays demonstrated that the compound inhibited COX activity by approximately 50% at a concentration of 10 µM, suggesting its potential use as a non-steroidal anti-inflammatory drug (NSAID) analogue.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantReduces oxidative stress; electron donation
Anti-inflammatoryModulates cytokine levels; reduces inflammation
Enzyme inhibitionInhibits COX and LOX enzymes

Table 2: Comparison with Similar Compounds

Compound NameMolecular FormulaBiological Activity
(E)-but-2-enedioic acid; 4-[2-(methylaminomethyl)phenyl]sulfanylbenzene-1,2-diolC18H19NO5SAntioxidant, Anti-inflammatory
3-(2-(methylaminomethyl)phenylthio)phenolC17H19N O3SModerate antioxidant effects
4-(dimethylamino)-benzenesulfonamideC11H14N2O2SEnzyme inhibition

Q & A

Q. How do computational models predict the reactivity of the sulfanylbenzene-diol group in aqueous environments?

  • Methodological Answer: Perform density functional theory (DFT) calculations to evaluate thioether bond dissociation energies and oxidation potentials. Compare with experimental data from cyclic voltammetry or radical scavenging assays .

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